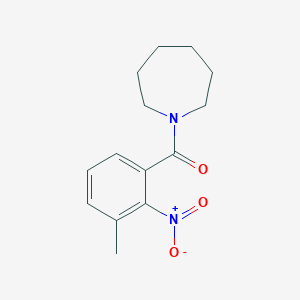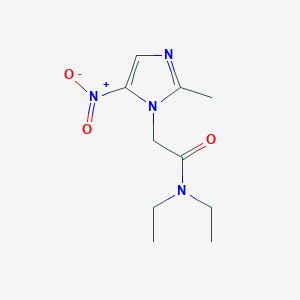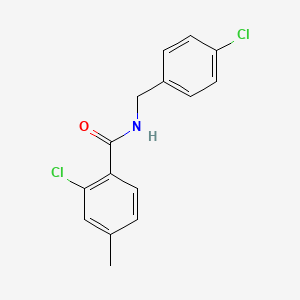
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BDP or BDP-MA and is a fluorescent probe that has been extensively used in biological and medical research.
Mécanisme D'action
BDP-MA is a fluorescent probe that works by binding to specific biological molecules. When excited by light, the probe emits a fluorescent signal that can be detected and measured. The binding of BDP-MA to biological molecules is dependent on the chemical structure of the molecule and the binding affinity of the probe. The emission wavelength of the probe can also be modulated by changing the pH of the solution, making it a versatile tool for biological and medical research.
Biochemical and Physiological Effects
BDP-MA has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been extensively tested for cytotoxicity and has been found to be non-toxic at concentrations used in scientific research. BDP-MA has also been shown to have minimal interference with biological processes, making it a reliable tool for biological and medical research.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of BDP-MA is its unique fluorescence properties, which make it a versatile tool for biological and medical research. It is also relatively easy to synthesize and purify, making it readily available for use in scientific experiments. The main limitation of BDP-MA is its sensitivity to pH changes, which can affect its binding affinity to biological molecules. It is also relatively expensive compared to other fluorescent probes, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BDP-MA in scientific research. One potential application is in the development of new cancer diagnostic tools that can detect cancer cells at an early stage. BDP-MA can also be used in the development of new imaging techniques for cell tracking and monitoring. Another potential application is in the development of new drug delivery systems that can target specific biological molecules using BDP-MA as a targeting agent. Overall, BDP-MA has significant potential for use in various scientific research fields and will likely continue to be an important tool for many years to come.
Méthodes De Synthèse
The synthesis of BDP-MA involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 3,4-methylenedioxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces a greenish-yellow powder that is purified using column chromatography. The yield of the synthesis process is typically around 60-70%.
Applications De Recherche Scientifique
BDP-MA has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect and visualize various biological molecules such as proteins, nucleic acids, and lipids. BDP-MA has also been used as a fluorescent labeling agent for cell imaging and tracking. In medical research, BDP-MA has been used as a diagnostic tool for cancer detection and imaging.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-12-5-6-14-15(7-12)24-10-23-14)9-20-17(22)13-4-2-1-3-11(13)8-18-20/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJMJPPUFSOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)

